molecular formula C18H23N5O2 B2802072 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2309751-98-0

4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2802072
CAS No.: 2309751-98-0
M. Wt: 341.415
InChI Key: NZVICSHRQUZEFW-UHFFFAOYSA-N
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Description

The compound “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” is a complex organic molecule that may have potential applications in various fields such as chemistry, biology, medicine, and industry

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure can serve as a template for designing new materials with specific properties.

Biology

In biological research, the compound may be investigated for its potential as a biochemical probe or a modulator of biological pathways. Its interactions with proteins, nucleic acids, and other biomolecules can provide insights into cellular processes.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could act as a drug candidate for treating various diseases by targeting specific molecular pathways.

Industry

In industry, the compound may find applications in the development of new materials, catalysts, or chemical processes. Its unique properties can enhance the performance and efficiency of industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the cyclopropyl group, and the incorporation of the piperidine and pyrazole moieties. Common reagents and catalysts used in these reactions may include organic solvents, acids, bases, and transition metal catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazards and waste.

Chemical Reactions Analysis

Types of Reactions

The compound “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Addition of hydrogen or removal of oxygen.

    Substitution: Replacement of one functional group with another.

    Hydrolysis: Breaking of bonds with the addition of water.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s binding to these targets can modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other pyrimidine derivatives, piperidine-containing molecules, and pyrazole-based compounds. Examples include:

  • Pyrimidine analogs with different substituents.
  • Piperidine derivatives with varying functional groups.
  • Pyrazole compounds with diverse chemical modifications.

Uniqueness

The uniqueness of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” lies in its specific combination of functional groups and structural features. This unique arrangement can confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-22-7-6-15(21-22)18(24)23-8-4-13(5-9-23)11-25-17-10-16(14-2-3-14)19-12-20-17/h6-7,10,12-14H,2-5,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVICSHRQUZEFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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